molecular formula C26H25ClN2O3 B11331246 2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B11331246
M. Wt: 448.9 g/mol
InChI Key: BMCZEVUAKQXAIU-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group, an indole moiety, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Indole Derivative Preparation: The indole moiety is synthesized separately through a Fischer indole synthesis or other suitable methods.

    Coupling Reaction: The phenoxy intermediate is then coupled with the indole derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The indole moiety is known to interact with various biological targets, which could be a key factor in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the chloro-substituted phenoxy group, indole moiety, and methoxy-substituted phenyl group in 2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide distinguishes it from similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C26H25ClN2O3/c1-17-13-20(11-12-24(17)27)32-16-26(30)29-14-22(18-7-9-19(31-2)10-8-18)23-15-28-25-6-4-3-5-21(23)25/h3-13,15,22,28H,14,16H2,1-2H3,(H,29,30)

InChI Key

BMCZEVUAKQXAIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43)Cl

Origin of Product

United States

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